molecular formula C14H11ClO2 B1584634 2-[(3-Chlorobenzyl)oxy]benzaldehyde CAS No. 40359-59-9

2-[(3-Chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1584634
CAS No.: 40359-59-9
M. Wt: 246.69 g/mol
InChI Key: MENPASVPECUNNR-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)oxy]benzaldehyde is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This aromatic aldehyde serves as a versatile synthetic intermediate for the construction of more complex bioactive molecules. Compounds based on the benzyloxybenzaldehyde structure have been identified as a novel chemotype for the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists . Research into this receptor target is promising for the treatment of conditions such as diabetic retinopathy and age-related macular degeneration, as PPARα agonism has been shown to ameliorate inflammation, vascular leakage, and neurodegeneration in retinal disease models . Furthermore, structurally related benzyloxybenzaldehyde analogues have demonstrated significant biological activities in scientific studies, including serving as adenylyl cyclase activators, which can elevate cellular cAMP levels, and exhibiting antiproliferative properties that induce apoptosis in cancer cell lines . This makes this compound a compound of interest for researchers developing novel therapeutic agents in areas like ophthalmology, oncology, and cellular signaling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENPASVPECUNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352079
Record name 2-[(3-chlorobenzyl)oxy]benzaldehyde
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Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40359-59-9
Record name 2-[(3-chlorobenzyl)oxy]benzaldehyde
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Record name 40359-59-9
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Synthesis and Characterization of 2 3 Chlorobenzyl Oxy Benzaldehyde

Synthetic Pathways and Reaction Mechanisms

The primary synthetic route to 2-[(3-Chlorobenzyl)oxy]benzaldehyde involves the Williamson ether synthesis. This well-established method provides an efficient way to form the ether linkage. The synthesis is typically achieved by reacting salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with 3-chlorobenzyl chloride.

The general reaction mechanism proceeds as follows: A base, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride in a classic SN2 reaction. The chloride ion serves as the leaving group, resulting in the formation of the desired this compound product. The reaction is commonly carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the dissolution of reactants and promote the reaction rate.

Spectroscopic and Physical Properties

While detailed, publicly accessible spectroscopic data such as specific NMR and IR peak assignments for this compound are limited, its basic physical and chemical properties can be compiled from chemical supplier databases.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 40359-59-9 orgsyn.orgnih.gov
Molecular Formula C₁₄H₁₁ClO₂ nih.gov
Molecular Weight 246.69 g/mol nih.gov

| IUPAC Name | this compound | orgsyn.org |

Spectroscopic analysis is crucial for confirming the structure of the synthesized compound. For this compound, one would expect the ¹H NMR spectrum to show characteristic signals for the aldehydic proton, the aromatic protons on both rings, and the methylene (B1212753) protons of the benzyl (B1604629) group. The ¹³C NMR spectrum would similarly display distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon. Infrared (IR) spectroscopy would be expected to show a strong absorption band for the C=O stretch of the aldehyde group.

Chemical Reactivity and Derivatization Strategies of 2 3 Chlorobenzyl Oxy Benzaldehyde

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen and carbon-carbon double bonds. The aldehyde functional group in 2-[(3-Chlorobenzyl)oxy]benzaldehyde is highly susceptible to nucleophilic attack, making it an ideal substrate for various condensation reactions.

Formation of Schiff Bases

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond and are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.netalayen.edu.iqyu.edu.joresearchgate.net The reaction of this compound with various primary amines yields the corresponding Schiff bases. This reaction is generally carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol. The formation of the imine bond is a reversible process, and the removal of water, a byproduct, can drive the reaction to completion.

The general reaction scheme is as follows:

Reaction of this compound with a primary amine to form a Schiff base.

The resulting Schiff bases are valuable intermediates in the synthesis of more complex molecules and have been investigated for a range of biological activities. The nature of the 'R' group, derived from the primary amine, can be varied to introduce different functionalities into the final molecule.

Table 1: Examples of Schiff Bases Derived from this compound

Reactant Amine Resulting Schiff Base
Aniline N-((2-((3-chlorobenzyl)oxy)benzylidene))aniline
4-Methylaniline N-((2-((3-chlorobenzyl)oxy)benzylidene))-4-methylaniline

Malononitrile (B47326) Condensation for Benzylidene Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. thermofisher.comnumberanalytics.comtaylorandfrancis.compurechemistry.orgmychemblog.com this compound readily undergoes Knoevenagel condensation with malononitrile in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine (B92270), to form 2-((2-((3-chlorobenzyl)oxy)benzylidene))malononitrile. nih.govgoogle.comgoogle.comias.ac.in

This reaction involves the deprotonation of malononitrile by the base to form a carbanion, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule leads to the formation of the benzylidene derivative.

Knoevenagel condensation of this compound with malononitrile.

The resulting benzylidene malononitrile derivatives are highly functionalized molecules and are of interest in various fields of chemical research.

Table 2: Knoevenagel Condensation of this compound

Reactant Product Catalyst

Thiosemicarbazone and Semicarbazone Formation

Thiosemicarbazones and semicarbazones are derivatives of aldehydes and ketones formed by condensation with thiosemicarbazide (B42300) and semicarbazide (B1199961), respectively. researchgate.netsathyabama.ac.innih.govnih.govsigmaaldrich.comnih.gov The reaction of this compound with thiosemicarbazide yields 2-(2-((3-chlorobenzyl)oxy)benzylidene)hydrazine-1-carbothioamide. Similarly, its reaction with semicarbazide produces 2-(2-((3-chlorobenzyl)oxy)benzylidene)hydrazine-1-carboxamide.

These reactions are typically carried out by refluxing the aldehyde with the respective reagent in an alcoholic solvent, often with a catalytic amount of acid.

Formation of thiosemicarbazone and semicarbazone from this compound.

These derivatives are of significant interest due to their coordination chemistry and potential biological applications.

Table 3: Thiosemicarbazone and Semicarbazone Derivatives

Reagent Product
Thiosemicarbazide 2-(2-((3-chlorobenzyl)oxy)benzylidene)hydrazine-1-carbothioamide

Hydrazone Formation

Hydrazones are formed by the reaction of aldehydes or ketones with hydrazine (B178648). nih.govnih.gov this compound reacts with hydrazine hydrate, typically in an alcoholic solvent, to form the corresponding hydrazone, (2-((3-chlorobenzyl)oxy)benzylidene)hydrazine.

Formation of hydrazone from this compound.

Hydrazones are versatile intermediates that can be used in a variety of subsequent transformations, including the synthesis of heterocyclic compounds.

Table 4: Hydrazone Derivative of this compound

Reagent Product

Cyclization Reactions for Heterocyclic Compound Synthesis

The derivatives of this compound, particularly those formed through condensation reactions, can serve as precursors for the synthesis of various heterocyclic compounds through cyclization reactions.

Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.netdergipark.org.trnih.govresearchgate.netcore.ac.uk A common route for the synthesis of pyrazolines involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives. researchgate.netthepharmajournal.comnih.govresearchgate.net

The synthesis of a pyrazoline derivative from this compound first requires the formation of a chalcone. This is achieved through a Claisen-Schmidt condensation of this compound with an appropriate ketone, such as acetophenone, in the presence of a base like sodium hydroxide. The resulting chalcone, 1-(substituted-phenyl)-3-(2-((3-chlorobenzyl)oxy)phenyl)prop-2-en-1-one, can then be reacted with hydrazine hydrate. The reaction proceeds via a Michael addition of hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to afford the pyrazoline ring.

Two-step synthesis of pyrazoline derivatives from this compound.

The substituent on the pyrazoline ring can be varied by choosing different starting ketones for the initial Claisen-Schmidt condensation.

Table 5: Synthesis of Pyrazoline Derivatives

Step Reaction Reactants Product
1 Claisen-Schmidt Condensation This compound, Acetophenone 1-phenyl-3-(2-((3-chlorobenzyl)oxy)phenyl)prop-2-en-1-one (Chalcone)

Pyridine Derivatives

Pyridine rings can be synthesized using this compound as the aldehyde component in classic multicomponent reactions. wikipedia.org

Hantzsch Pyridine Synthesis: This method involves a one-pot condensation reaction between an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the aromatic pyridine derivative. wikipedia.orgnih.gov The use of this compound in this synthesis would result in a pyridine ring substituted at the 4-position with the 2-[(3-chlorobenzyl)oxy]phenyl group. acs.org

Table 1: Hantzsch Pyridine Synthesis Components

Reactant Role Example
This compound Aldehyde component Forms the C4 position of the pyridine ring
β-Ketoester 1,3-Dicarbonyl source Ethyl acetoacetate
Nitrogen Donor Provides the nitrogen atom for the heterocycle Ammonium acetate

Kröhnke Pyridine Synthesis: Another established method is the Kröhnke synthesis, which utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov The required α,β-unsaturated carbonyl can be prepared via an aldol (B89426) condensation between this compound and a methyl ketone. The subsequent reaction with the pyridinium (B92312) salt and ammonium acetate as the nitrogen donor yields a highly substituted pyridine. wikipedia.orgresearchgate.net

Thiazolidinone Derivatives

Thiazolidin-4-ones are synthesized through a cyclocondensation reaction involving an aldehyde, an amine, and a mercapto-carboxylic acid, most commonly thioglycolic acid. nih.govhilarispublisher.com The reaction typically proceeds via the initial formation of a Schiff base (imine) from the condensation of this compound with a primary amine. hilarispublisher.com Subsequent nucleophilic attack by the sulfur of thioglycolic acid on the imine carbon, followed by intramolecular cyclization and dehydration, yields the 2,3-disubstituted-4-thiazolidinone ring. nih.govprimescholars.com

Table 2: General Synthesis of Thiazolidinone Derivatives

Step Reactants Intermediate/Product
1 This compound + Primary Amine (R-NH₂) Schiff Base (Imine)
2 Schiff Base + Thioglycolic Acid 2-{2-[(3-Chlorobenzyl)oxy]phenyl}-3-R-thiazolidin-4-one

The Knoevenagel condensation can be further applied to the resulting 4-thiazolidinone. The active methylene group at the C5 position can react with another aldehyde to produce 5-arylidene derivatives, expanding the structural diversity of the products. primescholars.comnih.govnih.gov

Oxazolone (B7731731) and Imidazolone (B8795221) Derivatives

Oxazolone Synthesis: The most common method for preparing unsaturated oxazolones (azlactones) is the Erlenmeyer-Plöchl reaction. wikipedia.orgsphinxsai.comwikiwand.com This reaction involves the condensation of an aromatic aldehyde, such as this compound, with an N-acylglycine (e.g., hippuric acid) in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. crpsonline.comjddtonline.info The acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the cyclization to form the 4-benzylidene-2-phenyloxazol-5(4H)-one structure. crpsonline.com

Imidazolone Synthesis: Oxazolones are valuable intermediates for the synthesis of imidazolones. researchgate.net By reacting the synthesized 4-{2-[(3-chlorobenzyl)oxy]benzylidene}-2-phenyloxazol-5(4H)-one with primary amines or hydrazides, a ring-transformation can be induced. researchgate.netnih.gov The reaction typically proceeds via nucleophilic attack of the amine on the oxazolone ring, leading to ring-opening and subsequent recyclization to form the more stable imidazolone core. rsc.org

Table 3: Synthesis of Oxazolone and Imidazolone Derivatives

Reaction Starting Materials Product
Erlenmeyer-Plöchl This compound + Hippuric Acid + Acetic Anhydride 4-{2-[(3-Chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Ring Transformation Oxazolone Derivative + Primary Amine (R-NH₂) 1-R-2-phenyl-4-{2-[(3-chlorobenzyl)oxy]benzylidene}-1H-imidazol-5(4H)-one

Cross-Coupling Reactions

The chloro-substituent on the benzyl (B1604629) ring of this compound provides a handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex biphenyl (B1667301) scaffolds.

Suzuki Coupling Applications

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org The aryl chloride moiety in this compound can act as the electrophilic partner in this reaction.

The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the benzyl ring. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. wikipedia.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

While aryl chlorides are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst and appropriate bases can facilitate the coupling. libretexts.orgrsc.orgnih.gov This reaction allows for the coupling of the this compound scaffold with a wide variety of aryl or vinyl boronic acids, leading to the synthesis of diverse biphenyl-containing structures. wikipedia.org

Ullmann Reaction in Biphenyl Scaffold Synthesis

The Ullmann reaction provides a classical method for synthesizing biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules. vedantu.combyjus.comwikipedia.org This reaction is typically performed at high temperatures using copper powder or a copper-bronze alloy. organic-chemistry.org

The this compound molecule can undergo a self-coupling Ullmann reaction, where two molecules react to form a symmetrical biphenyl derivative linked at the 3-position of the former benzyl rings. The mechanism is believed to involve the formation of an organocopper intermediate, followed by coupling and reductive elimination. byjus.comorganic-chemistry.org While the classic Ullmann reaction often requires harsh conditions and is known for producing a mixture of products in unsymmetrical couplings, it remains a viable method for creating symmetrical biaryl linkages. vedantu.comwikipedia.org Modern variations using palladium or nickel catalysts have been developed to proceed under milder conditions. wikipedia.org

Spectroscopic and Analytical Characterization Methodologies for 2 3 Chlorobenzyl Oxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise insights into the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the context of 2-[(3-Chlorobenzyl)oxy]benzaldehyde and its derivatives, characteristic chemical shifts (δ) are observed for different types of protons.

The aldehydic proton of the benzaldehyde (B42025) moiety typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. docbrown.info This significant downfield shift is attributed to the deshielding effect of the electronegative oxygen atom of the carbonyl group. docbrown.info The benzylic protons of the -OCH₂- group typically resonate as a singlet around δ 5.0 ppm. The aromatic protons of both the benzaldehyde and benzyl (B1604629) rings exhibit complex multiplet patterns in the range of δ 6.8 to 8.0 ppm. rsc.org The specific splitting patterns and coupling constants (J) depend on the substitution pattern of the aromatic rings.

For instance, in a related compound, 2-chlorobenzaldehyde, the aldehydic proton appears at δ 10.42 ppm. chemicalbook.com The aromatic protons show complex multiplets in the region of δ 7.3 to 7.9 ppm. chemicalbook.com The chemical shifts of the aromatic protons in substituted benzaldehydes are influenced by the electronic effects of the substituents. ucl.ac.uk

Table 1: Representative ¹H NMR Data for Benzaldehyde Derivatives

Compound Solvent Aldehydic Proton (δ, ppm) Benzylic Protons (δ, ppm) Aromatic Protons (δ, ppm)
Benzaldehyde docbrown.info CDCl₃ ~10.0 - 7.51 - 7.87
2-Chlorobenzaldehyde chemicalbook.com CDCl₃ 10.42 - 7.34 - 7.87
3,5-dimethylbenzaldehyde rsc.org CDCl₃ 9.95 - 7.26, 7.49
4-fluorobenzaldehyde rsc.org CDCl₃ 9.97 - 7.16 - 7.26, 7.85 - 7.98

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing significantly downfield in the range of δ 190–210 ppm. pdx.educhemguide.co.uk The benzylic carbon of the -OCH₂- group typically resonates in the region of δ 60–80 ppm. oregonstate.edu

The aromatic carbons exhibit signals in the range of δ 110–160 ppm. oregonstate.edu The specific chemical shifts of the aromatic carbons are influenced by the substituents on the ring. For example, the carbon atom attached to the chlorine in the 3-chlorobenzyl moiety will have a characteristic chemical shift. The carbon attached to the oxygen of the ether linkage will also show a distinct downfield shift. chemguide.co.uk

In related benzaldehyde derivatives, the carbonyl carbon chemical shifts are well-documented. For example, the carbonyl carbon of 3-formylbenzonitrile appears at δ 190.9 ppm. rsc.org The chemical shifts of the aromatic carbons can be predicted using additive substituent effect models, although deviations can occur due to steric and electronic interactions between substituents. researchgate.net

Table 2: Representative ¹³C NMR Data for Benzaldehyde Derivatives

Compound Solvent Carbonyl Carbon (δ, ppm) Benzylic Carbon (δ, ppm) Aromatic Carbons (δ, ppm)
Benzaldehyde CDCl₃ ~192 - 128 - 136
3,5-dimethylbenzaldehyde rsc.org CDCl₃ 192.8 - 127.6, 136.2, 138.8
4-fluorobenzaldehyde rsc.org CDCl₃ 190.5 - 116.4, 132.2, 132.8, 166.5
2-(prop-2-ynyloxy)benzaldehyde researchgate.net CDCl₃ ~190 ~60 110-160

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption bands are associated with the carbonyl (C=O) and ether (C-O) groups.

The C=O stretching vibration of the aldehyde group typically appears as a strong, sharp band in the region of 1680–1715 cm⁻¹. docbrown.info The exact position of this band can be influenced by conjugation with the aromatic ring. The C-O stretching vibration of the ether linkage gives rise to a characteristic absorption band, usually in the range of 1200–1250 cm⁻¹ for aryl ethers. The C-H stretching vibrations of the aromatic rings are observed around 3000–3100 cm⁻¹, while the aldehydic C-H stretch appears as two weak bands around 2720 and 2820 cm⁻¹. docbrown.info The C-Cl stretching vibration of the chlorobenzyl group is typically found in the fingerprint region, below 800 cm⁻¹.

For example, the IR spectrum of benzaldehyde shows a strong C=O stretch at approximately 1700 cm⁻¹. docbrown.infonist.gov In 2-chlorobenzaldehyde, this peak is also prominent. nist.govchemicalbook.com The IR spectrum of 2-hydroxy-3-methoxybenzaldehyde (B140153) shows characteristic peaks for the hydroxyl, methoxy, and aldehyde groups. nist.gov

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibration Wavenumber (cm⁻¹)
Aldehyde C=O Stretch 1680 - 1715
Aryl Ether C-O Stretch 1200 - 1250
Aromatic C-H Stretch 3000 - 3100
Aldehydic C-H Stretch 2720, 2820 (two weak bands)
C-Cl Stretch < 800

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its retention time in the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion (M⁺) and its fragmentation pattern are then detected.

The fragmentation of this compound under EI conditions would be expected to show characteristic fragments. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen atom to form a stable [M-1]⁺ ion, and the loss of the formyl group (-CHO) to give an [M-29]⁺ ion. miamioh.edu Another key fragmentation would be the cleavage of the benzylic ether bond, leading to the formation of the 3-chlorobenzyl cation (m/z 125/127 due to chlorine isotopes) and a 2-formylphenoxyl radical, or the 2-formylphenoxy cation (m/z 121) and a 3-chlorobenzyl radical. The analysis of benzaldehyde itself often shows impurities like benzoic acid. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds.

In LC-MS analysis of this compound and its derivatives, the sample is first separated on an HPLC column. The eluent from the column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These soft ionization techniques often result in a prominent protonated molecule [M+H]⁺ or other adduct ions, with minimal fragmentation. This allows for the accurate determination of the molecular weight.

For instance, LC-MS has been used to analyze derivatives of benzaldehyde, where it provides clear molecular ion peaks. nih.gov This technique is valuable for confirming the identity of the target compound and for monitoring reaction progress and purity.

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of novel compounds. It determines the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized compound.

For this compound, the molecular formula is C₁₄H₁₁ClO₂. Based on this, the theoretical elemental composition can be calculated. Research findings for derivatives or closely related structures often present a comparison between the calculated and experimentally found values. The acceptable margin of error is typically within ±0.4% of the calculated values, confirming that the synthesized compound has the correct elemental composition.

Theoretical Elemental Composition of this compound (C₁₄H₁₁ClO₂)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0114168.1468.16
HydrogenH1.0081111.0884.50
ChlorineCl35.45135.4514.37
OxygenO16.00232.0012.97
Total 246.68 100.00

Note: The presented data is calculated based on the molecular formula. In a research context, this would be compared with experimental ("Found") values.

Thin Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used in synthetic organic chemistry. nih.gov Its primary application in the synthesis of this compound is to monitor the progress of the reaction, typically the O-alkylation of salicylaldehyde (B1680747) with 3-chlorobenzyl halide.

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, which is a thin layer of an adsorbent material (commonly silica (B1680970) gel) on a solid backing. sigmaaldrich.com A solvent system, known as the mobile phase or eluent, is then allowed to move up the plate via capillary action. nih.gov Components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. chemicalbook.com

In a typical synthesis of this compound, TLC can be used to observe the consumption of the starting materials (e.g., salicylaldehyde) and the formation of the product. By spotting the reaction mixture alongside the starting materials as references, a clear picture of the reaction's progress can be obtained. chemicalbook.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. chemicalbook.com

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. sigmaaldrich.com The Rf value is dependent on the specific stationary and mobile phases used. For compounds like this compound, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve optimal separation. The product, being less polar than the starting salicylaldehyde (due to the ether linkage replacing the hydroxyl group), will typically have a higher Rf value.

Illustrative TLC Data for Monitoring Synthesis

CompoundStationary PhaseMobile Phase (Hexane:Ethyl Acetate)Rf Value (Illustrative)
Salicylaldehyde (Starting Material)Silica Gel 60 F₂₅₄4:10.35
This compound (Product)Silica Gel 60 F₂₅₄4:10.60
Reaction Mixture (Mid-reaction)Silica Gel 60 F₂₅₄4:10.35 and 0.60

Note: The Rf values are illustrative examples for a common solvent system. Actual values would be determined experimentally.

In Vitro Biological Activity Screening

The in vitro biological activities of this compound and its analogs have been the subject of several research initiatives. These studies have unveiled potential applications in cancer therapy, infectious diseases, and inflammatory conditions.

Cytotoxic Effects and Anticancer Activity (e.g., against HL-60 cells)

A study focusing on a series of benzyloxybenzaldehyde derivatives identified this compound as one of several compounds exhibiting significant anticancer activity against the human leukemia (HL-60) cell line at concentrations between 1-10 microM. nih.gov Other active analogs in this series included 2-(benzyloxy)benzaldehyde, 2-(benzyloxy)-4-methoxybenzaldehyde, 2-(benzyloxy)-5-methoxybenzaldehyde, 2-(benzyloxy)-5-chlorobenzaldehyde, 2-[(2-chlorobenzyl)oxy]benzaldehyde, and 2-[(4-chlorobenzyl)oxy]benzaldehyde. nih.gov

Further investigation into the mechanisms of action revealed that these compounds could induce cell apoptosis and arrest the cell cycle at the G2/M phase in HL-60 cells. nih.gov A particularly potent analog, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) (also known as CCY-1a-E2), demonstrated a strong cytotoxic effect not only on HL-60 cells but also on murine myelomonocytic leukemia (WEHI-3) cells, with an IC50 value of 5 μM after 24 hours of treatment. nih.govnih.gov Importantly, this analog showed lower cytotoxicity towards normal human peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. nih.gov The cytotoxic activity of these compounds was associated with the loss of mitochondrial membrane potential. nih.gov

Compound NameCell LineActivity
This compound HL-60Significant activity at 1-10 µM
2-[(3-Methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2)WEHI-3IC50: 5 µM (24h)
2-[(3-Methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2)HL-60Potent activity
2-(Benzyloxy)benzaldehydeHL-60Significant activity at 1-10 µM
2-[(2-Chlorobenzyl)oxy]benzaldehydeHL-60Significant activity at 1-10 µM
2-[(4-Chlorobenzyl)oxy]benzaldehydeHL-60Significant activity at 1-10 µM

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiviral)

The broader class of benzaldehyde derivatives has been recognized for its antimicrobial properties. nih.gov Benzaldehyde itself is known to possess bactericidal activity, with minimum inhibitory concentration (MIC) values typically ranging from 6 mM to 10 mM. nih.gov The proposed mechanism for some hydroxyl-benzaldehydes involves interaction with and disintegration of the plasma membrane, as well as coagulation of intracellular components, leading to cell death. nih.gov

While direct data on the antimicrobial spectrum of this compound is limited, related structures have been synthesized and evaluated. For instance, a series of chlorobenzyl benzylidene imidazolidinediones were synthesized and tested against various microorganisms, including Candida albicans, Neurospora crassa, Staphylococcus aureus, Mycobacterium smegmatis, and Escherichia coli, indicating that chloro-benzyl substitutions are a recurring motif in the design of antimicrobial agents. nih.gov Furthermore, studies have shown that benzaldehyde can act as an antibiotic modulator, enhancing the efficacy of conventional antibiotics like norfloxacin (B1679917) and ciprofloxacin (B1669076) against certain bacterial strains. nih.gov

Anti-inflammatory Properties

Benzyloxybenzaldehyde derivatives have been noted for their anti-inflammatory effects. nih.gov Research on other benzaldehyde derivatives isolated from marine fungi, such as flavoglaucin (B158435) and isotetrahydro-auroglaucin, has demonstrated significant anti-inflammatory activity. nih.gov These compounds were found to markedly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov

The anti-inflammatory mechanism of these benzaldehyde analogs involves the inactivation of the nuclear factor-κB (NF-κB) pathway. nih.gov Additionally, their activity is linked to the induction of heme oxygenase-1 (HO-1), a protein with cytoprotective and anti-inflammatory functions. nih.gov These findings for related analogs suggest that this compound could potentially share a similar mode of anti-inflammatory action.

Enzyme Inhibition Studies (e.g., COX-2, NPP1, NPP3 isozymes)

The anti-inflammatory activity of many compounds is linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. As mentioned previously, benzaldehyde derivatives isolated from the marine fungus Eurotium sp. SF-5989 were shown to suppress the expression of the COX-2 protein in macrophages. nih.gov This suggests that the anti-inflammatory properties of this class of compounds are, at least in part, mediated through the inhibition of the COX pathway.

In addition to COX inhibition, other benzyloxybenzaldehyde analogs have demonstrated inhibitory effects on different enzymes. For example, 2-Benzyloxybenzaldehyde (also known as CCY1a) was found to inhibit the activation of phospholipase D (PLD) in rat neutrophils, with IC50 values in the micromolar range. nih.gov This inhibition was linked to the suppression of protein tyrosine phosphorylation and the attenuation of membrane translocation of key signaling proteins. nih.gov While specific data on the inhibition of NPP1 and NPP3 isozymes by this compound is not currently available, the diverse enzyme inhibitory profiles of its analogs warrant further investigation.

Anti-melanogenic Properties

Various benzaldehyde derivatives have been investigated for their ability to inhibit melanogenesis, the process of melanin (B1238610) production. researchgate.net Tyrosinase is a key enzyme in this pathway, and its inhibition is a primary target for developing skin-lightening agents. Chalcones, which can be synthesized from benzaldehyde derivatives, are known to possess properties that include tyrosinase inhibition. researchgate.net While direct studies on the anti-melanogenic properties of this compound have not been reported, the general activity of related structures suggests this could be a potential area for future research.

In Vivo Pharmacological Evaluation

The promising in vitro results for benzyloxybenzaldehyde analogs have led to further evaluation in animal models, particularly for anticancer applications.

An in vivo study using a BALB/c mouse allograft model with WEHI-3 leukemia cells was conducted to assess the antileukemic effects of the analog 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2). nih.govnih.gov The results from this preclinical model were significant, showing that treatment with CCY-1a-E2 inhibited the growth of the spleen and liver in leukemic mice. nih.gov Furthermore, the compound demonstrated a favorable safety profile in this model, with no adverse effects observed on renal, hepatic, or hematological parameters at the tested dose of 100 mg/kg. nih.gov This in vivo research provides a strong basis for the potential development of benzyloxybenzaldehyde derivatives as therapeutic agents for leukemia. nih.gov

Anti-inflammatory Models (e.g., carrageenan-induced paw edema)

The carrageenan-induced paw edema model is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity. nih.govsemanticscholar.org The injection of carrageenan, a sulfated polysaccharide, into a rat's paw induces a localized, acute, and well-characterized inflammatory response, making it a reliable method for evaluating potential anti-inflammatory drugs. semanticscholar.orgnih.gov The response is biphasic, involving the release of mediators like histamine (B1213489) and serotonin (B10506) in the first phase, followed by the release of prostaglandins (B1171923) and other inflammatory cytokines in the second phase. semanticscholar.org

While direct studies on the anti-inflammatory activity of this compound in this model are not available in the reviewed literature, research on related heterocyclic compounds provides insight into the potential of similar structures. For instance, various newly synthesized derivatives, such as benzoxazoles and N-acyl hydrazones, have been evaluated using this method. researchgate.netresearchgate.net These studies demonstrate that structural modifications can lead to significant anti-inflammatory effects. In one study, benzoxazole (B165842) derivatives showed moderate to good anti-inflammatory properties, with inhibition of edema ranging from 40% to 68%. researchgate.net Another study on N-acyl hydrazone derivatives found that compound 4c was particularly effective, reducing inflammation by 52.8% after 4 hours. researchgate.net

These findings for related scaffolds underscore the potential for benzyloxybenzaldehyde structures to exhibit anti-inflammatory properties. The data from such studies are often compared against a standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac (B195802) or ibuprofen. nih.govresearchgate.net

Table 1: Anti-inflammatory Activity of Analog Compounds in Carrageenan-Induced Rat Paw Edema

Compound ClassSpecific AnalogMaximum Inhibition of Edema (%)Reference
Benzoxazole DerivativeCompound IIIb (2-chloro-4-nitrophenyl)>68% (Compared to standard) researchgate.net
N-acyl HydrazoneCompound 4c52.8% (at 4 hours) researchgate.net
Benzoxazole-Triazole HybridCompound 5c (4-fluorophenyl)Most potent in series researchgate.net

Anticonvulsant Activity Assessment

The evaluation of new chemical entities for anticonvulsant activity is critical in the search for more effective treatments for epilepsy. Preclinical screening typically involves rodent models subjected to chemically or electrically induced seizures. A common method is the pentylenetetrazole (PTZ) induced seizure test, which can identify compounds effective against absence seizures. nih.gov

Specific anticonvulsant assessments for this compound were not found in the literature. However, studies on various substituted benzaldehyde derivatives show that this chemical class is of significant interest for anticonvulsant activity. nih.gov For example, a series of (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones were synthesized and tested for their ability to protect against PTZ-induced seizures. nih.gov Within this series, certain compounds demonstrated promising activity, indicating that the substituted benzaldehyde moiety is a key pharmacophoric feature. nih.gov

Table 2: Anticonvulsant Activity of Substituted Benzaldehyde Analogs in the PTZ Seizure Test

CompoundSubstitution on BenzaldehydeActivityReference
4e 4-FluorobenzaldehydePromising anticonvulsant activity nih.gov
4h 4-ChlorobenzaldehydePromising anticonvulsant activity nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For benzyloxybenzaldehyde and its analogs, SAR helps to identify the key molecular features required for their pharmacological effects.

While direct SAR studies for this compound are limited, research on related benzaldehyde derivatives offers valuable information. researchgate.netnih.gov Studies on a series of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3) found that the benzyloxybenzaldehyde scaffold is a promising framework for developing selective inhibitors. nih.gov The research highlighted that extending the benzaldehyde moiety with a linked benzene (B151609) ring can enhance affinity for enzyme active sites, likely through interactions with aromatic amino acids. nih.gov

Mechanistic Studies of Biological Action

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. This process can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. frontiersin.org The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. frontiersin.orgnih.gov

Although no studies have specifically detailed the apoptotic mechanisms of this compound, research on other aldehyde-containing compounds and novel heterocyclic derivatives provides a potential mechanistic framework. Novel aldehyde calpain inhibitors have been shown to induce apoptosis in several cancer cell lines, an effect accompanied by the activation of caspase-3. nih.gov Similarly, novel benzothiazole (B30560) derivatives have been found to trigger apoptosis in colorectal cancer cells through the intrinsic mitochondrial pathway. frontiersin.org This involves the generation of reactive oxygen species (ROS) and the modulation of Bcl-2 family proteins. frontiersin.org Given these findings, it is plausible that benzyloxybenzaldehyde analogs could exert cytotoxic effects through similar mitochondrial-mediated apoptotic pathways.

Cell Cycle Arrest Mechanisms

The cell cycle is a series of events that leads to cell division and proliferation. The ability to halt this cycle at specific checkpoints (G1, S, or G2/M) is a key strategy for many anticancer therapies to prevent the growth of tumors. biorxiv.org Different chemical agents can arrest the cell cycle at different phases by interfering with the proteins that regulate cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). researchgate.net

Studies have shown that benzaldehyde itself can inhibit cell cycle progression in human cell lines. nih.gov Furthermore, novel aldehyde calpain inhibitors have been demonstrated to arrest cells at the G2/M phase in a dose-dependent manner. nih.gov Research into other classes of compounds, such as benzimidazole (B57391) derivatives, has revealed that they can induce cell cycle arrest in various cancer cell lines at different phases, including the G1, S, and G2/M phases, depending on the specific compound and cell type. mdpi.com This arrest is often a precursor to apoptosis. mdpi.com

Table 3: Cell Cycle Arrest Activity of Analog Compounds

Compound ClassSpecific AnalogCell LineArrest Phase(s)Reference
Aldehyde Calpain InhibitorNot specifiedMultiple cancer linesG2/M nih.gov
Benzimidazole DerivativeCompound 13A549, MDA-MB-231G1/S mdpi.com
Benzimidazole DerivativeCompound 10SKOV3, MDA-MB-231S, G2 mdpi.com
BenzaldehydeBenzaldehydeNHIK 3025 (human)General inhibition nih.gov

Mitochondrial Membrane Potential Modulation

The mitochondrial membrane potential (ΔΨm) is a critical component of cellular energy production and a key indicator of mitochondrial health. nih.gov A stable ΔΨm is necessary for ATP synthesis, but a collapse or significant decrease in ΔΨm is a hallmark of mitochondrial dysfunction and an early event in the intrinsic pathway of apoptosis. nih.gov The loss of ΔΨm can lead to the opening of the mitochondrial permeability transition pore (mPTP), releasing pro-apoptotic factors into the cytoplasm.

The modulation of ΔΨm is intrinsically linked to the mechanisms of apoptosis and cell cycle arrest. nih.gov While direct evidence for this compound is unavailable, it is known that compounds inducing apoptosis via the intrinsic pathway often cause a disruption of ΔΨm. Furthermore, recent studies suggest that ΔΨm itself can act as a retrograde signal from the mitochondria to the nucleus to regulate cell cycle progression. nih.gov A decrease in ΔΨm has been shown to cause a delay in the G1-to-S phase transition. nih.gov Therefore, it is mechanistically plausible that the biological activities of benzyloxybenzaldehyde analogs could involve the modulation of mitochondrial membrane potential, which in turn could trigger downstream events such as cell cycle arrest and apoptosis.

Research on this compound and Oxidative Stress Remains Undisclosed

A thorough review of scientific literature reveals a significant gap in the understanding of the biological and pharmacological effects of the chemical compound this compound, particularly concerning its role in modulating oxidative stress. Despite searches for its direct effects and those of its close analogs, no specific studies detailing its impact on key oxidative stress markers such as catalase, glutathione (B108866) (GSH), glutathione S-transferase (GST), and lipid peroxidation (LPO) levels have been identified.

The investigation into the potential therapeutic or toxicological properties of synthetic compounds often includes an assessment of their influence on the cellular oxidative balance. This involves measuring the activity of antioxidant enzymes like catalase, which neutralizes hydrogen peroxide, and GST, which conjugates harmful substances. Additionally, levels of non-enzymatic antioxidants such as GSH, a critical component of cellular defense against reactive oxygen species, and markers of cellular damage like LPO are typically evaluated.

However, for this compound, such data is not present in the public domain of scientific research. While studies on other benzaldehyde derivatives have explored their potential to influence oxidative stress pathways, these findings cannot be directly extrapolated to the compound due to the high degree of structural specificity in biological activity.

The absence of published research on the oxidative stress modulation of this compound means that no data tables or detailed research findings can be presented at this time. This highlights a potential area for future investigation to characterize the pharmacological profile of this compound.

Conclusion

2-[(3-Chlorobenzyl)oxy]benzaldehyde stands as a noteworthy compound within the broader class of benzyloxybenzaldehyde derivatives. Its synthesis via the Williamson ether reaction is straightforward, and its structure presents opportunities for further chemical elaboration. The documented research, particularly its significant in vitro activity against human leukemia cells, underscores the potential of this and related compounds in the development of new therapeutic agents. Future research, including more detailed structural studies and exploration of its mechanism of action, will be crucial in fully elucidating the therapeutic potential of this compound.

Synthetic Pathways to this compound

The synthesis of the aromatic ether this compound is primarily achieved through well-established etherification methodologies. These reactions typically involve the coupling of a substituted benzaldehyde (B42025) with a chlorobenzyl halide, facilitated by a base. The selection of precursors, optimization of reaction parameters, and the choice of synthetic strategy are crucial for achieving high yields and purity of the final product.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the potential therapeutic applications of a compound by examining its interaction with biological targets like proteins and enzymes.

While specific molecular docking studies for 2-[(3-Chlorobenzyl)oxy]benzaldehyde are not widely available in the reviewed literature, research on structurally similar compounds provides significant insights. For instance, a study on benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer, explored the binding of isomers like 4-((4-chlorobenzyl)oxy)benzaldehyde. In these studies, the benzyloxybenzaldehyde core is docked into the active site of the ALDH1A3 enzyme to determine binding affinity and key interactions.

The docking of a related compound, ABMM-1, revealed that its aldehyde group forms a crucial hydrogen bond with an arginine residue (R139) in the enzyme's active site. The p-chlorophenyl ring of this compound was found to engage in hydrophobic contacts with several amino acid residues, including F182, C313, C314, and L471. Such interactions are vital for the stability of the ligand-protein complex. It is plausible that this compound would engage in similar interactions, with its aldehyde group acting as a hydrogen bond acceptor and its chlorinated benzyl (B1604629) moiety participating in hydrophobic and halogen bonding within a target protein's binding pocket.

Table 1: Representative Molecular Docking Interactions of a Benzyloxybenzaldehyde Analog.
Compound AnalogTarget ProteinKey Interacting ResiduesType of Interaction
ABMM-1 (4-((4-chlorobenzyl)oxy)benzaldehyde)ALDH1A3R139Hydrogen Bond
F182, C313, C314, L471Hydrophobic Contact

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties. For substituted benzaldehydes, DFT calculations can elucidate molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties.

DFT studies on various benzaldehyde (B42025) derivatives have shown that the geometry of the molecule can be optimized to find its most stable conformation. These studies often focus on parameters like bond lengths and angles. For instance, in substituted benzaldehydes, the bond lengths of the carbonyl group (C=O) and the adjacent carbon-carbon bond in the benzene (B151609) ring are of particular interest as they are influenced by the electronic effects of the substituents.

A key aspect of DFT analysis is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For example, a DFT study on 4-hydroxybenzaldehyde (B117250) calculated a HOMO-LUMO energy gap of approximately 5.01 eV, indicating significant chemical stability. researchgate.net Similar calculations for this compound would provide valuable information about its electronic characteristics.

Table 2: Illustrative Data from DFT Analysis of a Substituted Benzaldehyde.
PropertyExample Value (from 4-hydroxybenzaldehyde study) researchgate.netSignificance
HOMO-LUMO Energy Gap~5.01 eVIndicates chemical stability and reactivity.
Dipole MomentNot specified for this compoundMeasures the polarity of the molecule.
Vibrational FrequenciesNot specified for this compoundCorrelates with experimental IR and Raman spectra for structural confirmation.

Prediction of Reactivity and Biological Interactions

The prediction of a molecule's reactivity and how it will interact with biological systems is a cornerstone of computational drug design and materials science. For this compound, these predictions are largely derived from its structural and electronic properties, as calculated by methods like DFT.

The reactivity of the benzaldehyde moiety is of primary interest. The aldehyde group is known to be reactive, participating in various chemical transformations. DFT studies can model reaction mechanisms, for example, by identifying transition states and calculating activation energies for reactions involving the aldehyde group. Research on the reaction between benzaldehyde derivatives and other molecules has used DFT to map out reaction pathways, such as the formation of Schiff bases. canterbury.ac.uk These studies analyze how different substituents on the benzaldehyde ring affect the energetics of the reaction. The chloro- and benzyloxy- substituents in this compound would be expected to modulate the reactivity of the aldehyde group through their electronic and steric effects.

The prediction of biological interactions is closely linked to molecular docking studies. By identifying potential protein targets and modeling the interactions at the active site, researchers can hypothesize about the biological activity of a compound. For instance, the aforementioned study on benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors predicts that these compounds will interfere with the enzyme's function, a hypothesis that can then be tested experimentally. researchgate.net The presence of the chlorobenzyl group in this compound suggests that it may exhibit specific interactions, such as halogen bonding, which can contribute to its binding affinity and selectivity for certain biological targets. Further in vivo studies on a 2-benzyloxybenzaldehyde analog have shown its potential in treating leukemia, underscoring the biological relevance of this class of compounds. nih.gov

Potential Applications and Future Research Directions

Development of Novel Therapeutic Agents in Medicinal Chemistry

Derivatives of benzaldehyde (B42025) are known to exhibit a wide range of biological activities, and it is plausible that 2-[(3-Chlorobenzyl)oxy]benzaldehyde could serve as a scaffold for developing new therapeutic agents. The presence of the chlorobenzyl ether moiety introduces specific structural features, such as lipophilicity and potential for hydrogen bonding, that could influence its interaction with biological targets. Future research could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent, areas where other substituted benzaldehydes have shown promise.

Applications in Advanced Organic Synthesis

In the realm of organic synthesis, this compound could function as a versatile building block. The aldehyde group is a reactive handle for a multitude of chemical transformations, including but not limited to, Wittig reactions, aldol (B89426) condensations, and the formation of Schiff bases. The benzyl (B1604629) ether can act as a protecting group for the hydroxyl function, which can be cleaved under specific conditions to reveal a salicylaldehyde (B1680747) derivative, a common motif in coordination chemistry and catalysis.

Q & A

Basic: What are the optimized synthetic routes for 2-[(3-Chlorobenzyl)oxy]benzaldehyde, and how is reaction progress monitored?

Answer:
The synthesis involves nucleophilic aromatic substitution between 3-chlorobenzyl chloride and p-hydroxybenzaldehyde in dry acetonitrile under ambient conditions for 24 hours. Key steps include:

  • Solvent Choice : Dry acetonitrile minimizes side reactions (e.g., hydrolysis) .
  • Stoichiometry : A 1.5:1 molar ratio of 3-chlorobenzyl chloride to p-hydroxybenzaldehyde ensures complete conversion .
  • Monitoring : Thin-layer chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (80:20) is used to track reaction progress (Rf = 0.6 for the product) .
  • Purification : The crude product is recrystallized from absolute ethanol, yielding a white solid with 98% purity .

Advanced: How does the position of the chloro substituent on the benzyl group influence physicochemical properties?

Answer:
The chloro substituent’s position significantly alters properties:

Substituent PositionMelting Point (°C)Rf ValueIR νmax (cm<sup>-1</sup>)Physical State
2-Chloro44–480.71689 (C=O), 1255 (C-O-C)Pale yellow
3-Chloro 50–52 0.6 1689 (C=O), 1269 (C-O-C) White
4-Chloro64–660.61688 (C=O), 1261 (C-O-C)Pale yellow

The 3-chloro derivative exhibits a higher melting point and distinct IR absorption due to reduced steric hindrance and symmetric electron withdrawal, enhancing crystallinity .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • IR Spectroscopy : Key peaks include:
    • 2924–2854 cm<sup>-1</sup> (C-H stretching, alkyl/aryl).
    • 1689 cm<sup>-1</sup> (aldehyde C=O stretch).
    • 1269 cm<sup>-1</sup> (asymmetric C-O-C stretch of the ether linkage) .
  • TLC : Rf = 0.6 in PE/EtOAc (80:20) confirms polarity and purity .
  • Melting Point : 50–52°C distinguishes it from positional isomers .

Advanced: What mechanistic considerations govern the nucleophilic substitution in this synthesis?

Answer:
The reaction proceeds via an SN2 mechanism:

Nucleophile Activation : The phenolic oxygen of p-hydroxybenzaldehyde attacks the electrophilic benzyl carbon of 3-chlorobenzyl chloride.

Leaving Group Departure : Chloride ion is displaced, facilitated by the polar aprotic solvent (acetonitrile), which stabilizes the transition state .

Steric Effects : The 3-chloro substituent’s meta position minimizes steric hindrance compared to ortho or para analogues, improving reaction efficiency .

Basic: How does recrystallization from ethanol impact product yield and purity?

Answer:

  • Solvent Selection : Ethanol’s moderate polarity dissolves impurities at higher temperatures but precipitates the product upon cooling.
  • Yield : Recrystallization typically achieves ~90% recovery, with purity >98% confirmed by TLC and melting point consistency .
  • Crystal Quality : Ethanol promotes slow crystal growth, reducing occluded solvents and enhancing structural homogeneity .

Advanced: How can computational modeling predict this compound’s reactivity in Schiff base formation?

Answer:

  • Electronic Effects : Density Functional Theory (DFT) calculates the aldehyde group’s electrophilicity, influenced by the electron-withdrawing 3-chloro substituent (Hammett σm = +0.37), which enhances reactivity toward amines .
  • Steric Maps : Molecular docking simulations predict steric accessibility of the aldehyde group for nucleophilic attack.
  • Experimental Validation : Condensation with primary amines (e.g., aniline) under mild acidic conditions yields Schiff bases, confirmed by <sup>1</sup>H NMR (imine proton at δ 8.3–8.5 ppm) .

Basic: What parameters ensure reproducibility in synthesizing this compound?

Answer:

  • Moisture Control : Strictly anhydrous conditions prevent hydrolysis of 3-chlorobenzyl chloride.
  • Temperature : Ambient temperature (20–25°C) avoids side reactions like oligomerization.
  • Stoichiometric Precision : Excess 3-chlorobenzyl chloride (1.5 eq.) drives the reaction to completion .

Advanced: How does electronic modulation affect this compound’s utility in synthesizing bioactive molecules?

Answer:

  • Electron-Withdrawing Effects : The 3-chloro group increases the aldehyde’s electrophilicity, making it reactive in:
    • Schiff Base Formation : Critical for antimicrobial or anticancer agent development .
    • Coordination Chemistry : Acts as a ligand precursor for metal complexes (e.g., Cu(II) or Zn(II)) with potential catalytic or therapeutic activity .
  • Biological Interactions : The chloro substituent enhances lipophilicity, improving membrane permeability in drug candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.